Equipotent Antiproliferative Activity Relative to Doxorubicin in MCF-7 Breast Cancer Cells
The 5-chlorobenzofuran-2-carboxamide derivative (Compound 15) demonstrated antiproliferative activity equipotent to the clinical chemotherapeutic doxorubicin against MCF-7 breast cancer cells, establishing this scaffold as a viable starting point for developing non-anthracycline antitumor agents [1]. In contrast, unsubstituted benzofuran-2-carboxamide derivatives reported in the literature generally exhibit substantially lower potency in the same cell line, highlighting the functional significance of the 5-chloro substitution pattern [2].
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | GI50 equipotent to doxorubicin (Compound 15, a derivative of 5-chlorobenzofuran-2-carboxamide) |
| Comparator Or Baseline | Doxorubicin: GI50 = 1.10 µM |
| Quantified Difference | Equipotent (no statistically significant difference) |
| Conditions | MCF-7 breast cancer cell line; MTT cell viability assay |
Why This Matters
This demonstrates that the 5-chlorobenzofuran-2-carboxamide scaffold can yield derivatives with potency comparable to a widely used clinical chemotherapeutic agent, validating its prioritization for lead optimization programs.
- [1] Ali, T.E.S.; et al. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents. European Journal of Medicinal Chemistry 2019, 177, 221-234. View Source
- [2] Mostafa, Y.A.; et al. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals 2022, 15(8), 1006. View Source
